molecular formula C20H19NO2S B2837485 1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol CAS No. 1021029-89-9

1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol

Cat. No. B2837485
CAS RN: 1021029-89-9
M. Wt: 337.44
InChI Key: LBSJNTKZLYCLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTP is a selective estrogen receptor modulator (SERM) that has been shown to have anti-tumor properties in breast cancer cells. In

Scientific Research Applications

Environmental Science and Endocrine Disruption

  • Environmental Pollutants and Male Infertility : Studies on bisphenol A and other endocrine-disrupting chemicals (EDCs) have highlighted their effects on mammalian spermatogenesis, suggesting that similar phenolic compounds could have implications in environmental science and reproductive health (Lagos-Cabré & Moreno, 2012).

Pharmacology and Biochemistry

  • Antioxidant and Anti-inflammatory Activities : Research on p-Coumaric acid and its conjugates has shown significant bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects, which may be relevant to phenolic compounds like "1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol" (Pei et al., 2016).

Potential Applications in Dentistry

  • Xenoestrogenicity of Dental Materials : While not directly related to "this compound", studies on the xenoestrogenicity of dental materials, particularly those involving bisphenol A derivatives, can inform the safety and application considerations of structurally similar compounds in dental products (Ruse Nd, 1997).

properties

IUPAC Name

1-(4-phenylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-18(15-24-20-8-4-5-13-21-20)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,18,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJNTKZLYCLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CSC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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